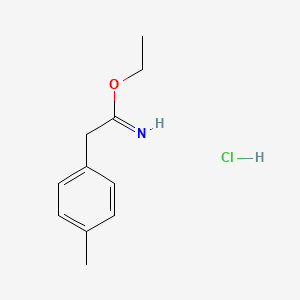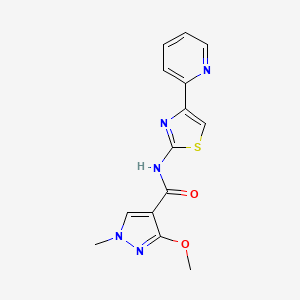![molecular formula C10H15NO4 B2963680 ETHYL N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]CARBAMATE CAS No. 1428351-15-8](/img/structure/B2963680.png)
ETHYL N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]CARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate: is an organic compound that features a furan ring, a hydroxypropyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate typically involves the reaction of ethyl carbamate with 3-(furan-3-yl)-3-hydroxypropylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced forms of the carbamate.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
Ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets and pathways. The furan ring and carbamate moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Ethyl 3-(2-furyl)propanoate
- Furfuryl propionate
Comparison: Ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate is unique due to the presence of both a furan ring and a carbamate moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-15-10(13)11-5-3-9(12)8-4-6-14-7-8/h4,6-7,9,12H,2-3,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSJXQMKPCFANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC(C1=COC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate](/img/structure/B2963598.png)
![4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2963599.png)


![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)




![2-Chloro-N-[(3-chloro-5-methylsulfonylphenyl)methyl]acetamide](/img/structure/B2963613.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2,4,6-trimethylphenoxy)acetate](/img/structure/B2963615.png)
![ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2963616.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2963617.png)
![4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2963619.png)
